molecular formula C8H10ClN3S B1593279 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine CAS No. 944902-03-8

4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine

Cat. No.: B1593279
CAS No.: 944902-03-8
M. Wt: 215.7 g/mol
InChI Key: WOKOJJXVQQKKEU-UHFFFAOYSA-N
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Description

4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrido[4,3-D]pyrimidines This compound features a pyridine ring fused to a pyrimidine ring, with a chlorine atom and a methylthio group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine typically involves multiple steps, starting with the construction of the pyridine and pyrimidine rings. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst may be necessary to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted pyrido[4,3-D]pyrimidines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a pharmacophore for drug development is also being explored.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and signaling pathways.

Comparison with Similar Compounds

  • 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound is structurally similar but has a benzyl group instead of a methylthio group.

  • 2-(Methylthio)pyrido[4,3-D]pyrimidine: This compound lacks the chlorine atom present in the target compound.

Uniqueness: 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine is unique due to its combination of functional groups and structural features, which contribute to its reactivity and potential applications. Its presence of both a chlorine atom and a methylthio group provides distinct chemical properties that differentiate it from similar compounds.

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c1-13-8-11-6-2-3-10-4-5(6)7(9)12-8/h10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKOJJXVQQKKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CNCC2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647979
Record name 4-Chloro-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944902-03-8
Record name 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944902-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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